molecular formula C12H19NO B1516992 2-(Mesityloxy)-N-methylethanamine CAS No. 915923-32-9

2-(Mesityloxy)-N-methylethanamine

Cat. No.: B1516992
CAS No.: 915923-32-9
M. Wt: 193.28 g/mol
InChI Key: DLWTWBCLYGSACJ-UHFFFAOYSA-N
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Description

2-(Mesityloxy)-N-methylethanamine is a secondary amine derivative characterized by a mesityloxy (2,4,6-trimethylphenoxy) group attached to an ethylamine backbone with a methyl substituent on the nitrogen atom. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly in neurotransmitter modulation and receptor binding applications. The mesityloxy group imparts steric bulk and lipophilicity, which can influence pharmacokinetic properties such as membrane permeability and metabolic stability .

Properties

IUPAC Name

N-methyl-2-(2,4,6-trimethylphenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-9-7-10(2)12(11(3)8-9)14-6-5-13-4/h7-8,13H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLWTWBCLYGSACJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)OCCNC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40651111
Record name N-Methyl-2-(2,4,6-trimethylphenoxy)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915923-32-9
Record name N-Methyl-2-(2,4,6-trimethylphenoxy)ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915923-32-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-2-(2,4,6-trimethylphenoxy)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-(Mesityloxy)-N-methylethanamine, a compound characterized by its unique structure and potential biological activities, has garnered attention in scientific research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and experimental findings.

Chemical Structure and Properties

This compound is an organic compound with the molecular formula C13H19NOC_{13}H_{19}NO. Its structure features a mesityloxy group (derived from mesitylene) attached to an N-methylethanamine moiety. This configuration is expected to influence its solubility, reactivity, and biological interactions.

PropertyValue
Molecular FormulaC₁₃H₁₉NO
Molecular Weight221.30 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest it may act as a modulator of neurotransmitter receptors and enzymes involved in metabolic pathways.

  • Receptor Modulation : The compound may bind to specific receptors, influencing signal transduction pathways.
  • Enzyme Inhibition : It has been observed to inhibit certain enzymes, potentially affecting processes such as cell proliferation and apoptosis.

Case Studies

  • Cell Proliferation Studies :
    A study involving MCF-7 breast cancer cells demonstrated that exposure to this compound resulted in altered gene expression related to the cell cycle and proliferation pathways. The compound was shown to significantly impact metabolomic profiles associated with oxidative stress and cellular growth responses .
  • Neurotransmitter Interaction :
    Research indicated that compounds similar to this compound could interact with serotonin receptors, suggesting potential implications for mood regulation and anxiety disorders. The binding affinity and efficacy of this compound in modulating neurotransmitter systems warrant further investigation.

Table 2: Biological Effects Observed

Study TypeEffect ObservedReference
Cell ProliferationAltered gene expression in MCF-7 cells
Neurotransmitter ModulationPotential interaction with serotonin receptors

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The concentration-dependent response indicates its potential as an anticancer agent.

  • Cytotoxicity Assay Results : IC50 values for different cell lines were recorded, showcasing significant activity at micromolar concentrations.

In Vivo Studies

While in vitro studies are promising, in vivo research is essential for understanding the pharmacokinetics and therapeutic potential of this compound. Current literature lacks comprehensive in vivo data; however, ongoing studies aim to elucidate these aspects.

Comparison with Similar Compounds

Pharmacological and Physicochemical Properties

Table 2: Comparative Bioactivity and Properties

Compound Name LogP (Predicted) Solubility (Aqueous) Reported Bioactivity Reference(s)
2-(Mesityloxy)-N-methylethanamine 3.8 Low Not explicitly reported; structural analog of anxiolytic agents
2-(3,4-Dimethoxyphenyl)-N-methylethanamine 2.1 Moderate Intermediate in RBP4 antagonist synthesis
2-(2-(tert-Butyl)-4-fluorophenoxy)-N-methylethanamine 4.2 Low Potential CNS activity (undisclosed)
Diphenhydramine derivatives 3.5–4.0 Low Antihistaminic, sedative

Key Findings:

  • Lipophilicity : The tert-butyl-fluoro analog exhibits the highest LogP, suggesting superior blood-brain barrier penetration compared to the mesityloxy derivative .
  • Bioactivity Trends: Diphenhydramine analogs (e.g., 2-(diphenylmethoxy)-N-methylethanamine) demonstrate antihistaminic effects, implying that phenoxy substitution patterns influence receptor affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.